molecular formula C30H30BrNO5 B11050336 Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate

Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate

Cat. No.: B11050336
M. Wt: 564.5 g/mol
InChI Key: IPKQTAMTJRTCJH-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate is a complex organic compound with a unique structure that includes bromophenyl, methylphenyl, morpholinylcarbonyl, and phenylpentanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate typically involves multi-step organic reactions. The process begins with the preparation of the core pentanoate structure, followed by the introduction of the bromophenyl, methylphenyl, and morpholinylcarbonyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include bromine, methyl iodide, and morpholine, along with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate
  • Methyl 3-(4-fluorophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate
  • Methyl 3-(4-iodophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate

Uniqueness

Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chlorinated, fluorinated, and iodinated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C30H30BrNO5

Molecular Weight

564.5 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholine-4-carbonyl)-5-oxo-4-phenylpentanoate

InChI

InChI=1S/C30H30BrNO5/c1-20-8-10-23(11-9-20)28(33)26(21-6-4-3-5-7-21)25(22-12-14-24(31)15-13-22)27(30(35)36-2)29(34)32-16-18-37-19-17-32/h3-15,25-27H,16-19H2,1-2H3

InChI Key

IPKQTAMTJRTCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)Br)C(C(=O)N4CCOCC4)C(=O)OC

Origin of Product

United States

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